molecular formula C7H4Cl4O B166954 2,3,5,6-Tetrachloroanisole CAS No. 6936-40-9

2,3,5,6-Tetrachloroanisole

Cat. No. B166954
CAS RN: 6936-40-9
M. Wt: 245.9 g/mol
InChI Key: WMMFIDNWZNCBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrachloroanisole is a chemical compound with the CAS Number: 6936-40-9 and Linear Formula: C7H4Cl4O . It is often used in research and development .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachloroanisole is represented by the formula C7H4Cl4O . The compound has a molecular weight of 245.92 .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrachloroanisole has an empirical formula of C7H4Cl4O and a molecular weight of 245.92 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Analytical Method Development

Research has focused on developing analytical methods for detecting 2,3,5,6-Tetrachloroanisole and related compounds in various materials. For instance, Whitfield, Shaw, and Nguyen (1986) developed a method using high-resolution gas chromatography-multiple ion monitoring-mass spectrometry for determining chloroanisoles in foods and packaging materials (Whitfield, Shaw, & Nguyen, 1986). Similarly, Pizarro, Pérez-del-Notario, and González-Sáiz (2007) optimized a microwave-assisted extraction method for analyzing haloanisoles, including 2,3,4,6-tetrachloroanisole, in cork stoppers (Pizarro, Pérez-del-Notario, & González-Sáiz, 2007).

Food and Beverage Quality Control

The detection and analysis of 2,3,5,6-Tetrachloroanisole are critical in maintaining the quality of food and beverages. For example, Bianco et al. (2009) used headspace solid-phase microextraction coupled with gas chromatography to detect off-flavor cork-taint compounds, including 2,3,5,6-tetrachloroanisole, in bottled wines (Bianco et al., 2009). Lizarraga et al. (2004) developed a method for determining chloroanisoles in red wine to address the issue of off-flavors caused by these compounds (Lizarraga, Irigoyen, Belsúe, & González-Peñas, 2004).

Biological Implications and Environmental Concerns

Gee, Land, and Robinson (1974) analyzed the presence of chloroanisoles, including 2,3,4,6-tetrachloroanisole, in biological tissues, highlighting the potential biological and environmental impact of these compounds (Gee, Land, & Robinson, 1974). Furthermore, Grossman and Suttie (1990) investigated the inhibitory action of chlorinated phenols, which may include derivatives of tetrachloroanisole, on vitamin K-dependent carboxylase, indicating potential biochemical interactions (Grossman & Suttie, 1990).

Safety And Hazards

2,3,5,6-Tetrachloroanisole is classified as a substance that is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Relevant Papers

A paper titled “Development, Optimization and Validation of a Sustainable and Quantifiable Methodology for the Determination of 2,4,6-Trichloroanisole, 2,3,4,6-Tetrachloroanisole, 2,4,6-Tribromoanisole, Pentachloroanisole, 2-Methylisoborneole and Geosmin in Air” discusses the development of a methodology for the determination of 2,3,5,6-Tetrachloroanisole and other compounds in air . This could be a useful reference for further understanding of this compound.

properties

IUPAC Name

1,2,4,5-tetrachloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMFIDNWZNCBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863963
Record name 1,2,4,5-Tetrachloro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachloroanisole

CAS RN

6936-40-9, 53452-81-6
Record name 2,3,5,6-Tetrachloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6936-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006936409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, tetrachloromethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053452816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisole,3,5,6-tetrachloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-Tetrachloro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetrachloro-3-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5,6-TETRACHLOROANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64764RMB8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrachloroanisole
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrachloroanisole
Reactant of Route 3
Reactant of Route 3
2,3,5,6-Tetrachloroanisole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3,5,6-Tetrachloroanisole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3,5,6-Tetrachloroanisole
Reactant of Route 6
Reactant of Route 6
2,3,5,6-Tetrachloroanisole

Citations

For This Compound
110
Citations
MG Gee, DG Land, D Robinson - Journal of the Science of Food …, 1974 - Wiley Online Library
A method has been developed for the analysis of 2,3,4,6‐tetrachloro‐ and pentachloroanisoles and the corresponding chlorophenols in biological extracts. Ethylation followed by …
Number of citations: 32 onlinelibrary.wiley.com
AP Pollnitz, KH Pardon, D Liacopoulos… - Australian Journal of …, 1996 - Wiley Online Library
A new method has been developed for the analysis, by gas chromatography/mass spectrometry, of 2,4,6‐trichloroanisole (TCA) and other chloroanisoles in cork‐tainted wines, using a …
Number of citations: 122 onlinelibrary.wiley.com
R Morales, LA Sarabia, MS Sánchez… - Journal of Chromatography …, 2013 - Elsevier
The paper shows some tools (its interpretation and usefulness) to optimize a derivatization reaction and to more easily interpret and visualize the effect that some experimental factors …
Number of citations: 21 www.sciencedirect.com
AA Pertile, CA Martín, ME Ramia - Journal of Physics …, 1990 - iopscience.iop.org
The temperature dependence of the 35 Cl nuclear quadrupole resonance frequencies nu Q of the solids 2, 3, 6-trichloroanisole, 2, 4, 6-trichloroanisole and p-chloroanisole are reported…
Number of citations: 4 iopscience.iop.org
HH Jeleń, M Dziadas, M Majcher - Journal of Chromatography A, 2013 - Elsevier
Three approaches in determination of six haloanisoles (2,4,6-trichloroanisole, 2,3,4-trichloroanisole, 2,3,6-trichloroanisole, tetrachloroanisole, pentachloroanisole and 2,4,6-…
Number of citations: 21 www.sciencedirect.com
G Ruckdeschel, G Renner - Applied and environmental …, 1986 - Am Soc Microbiol
The fungicidal activity of pentachlorophenol and its derivatives against 16 species of fungi representing 14 genera was tested. In relation to pentachlorophenol, no increase in fungistatic …
Number of citations: 50 journals.asm.org
B Rott, S Nitz, F Korte - Journal of Agricultural and Food Chemistry, 1979 - ACS Publications
During the decomposition of sodium pentachlorophenolate (la) by Alcaligenes eutrophus, Aeromonas hydrophila var. hydrophila and var. anaerogenes, Azotobacter chroococcum, …
Number of citations: 68 pubs.acs.org
DJ Higgons, A Toms - Journal of the Science of Food and …, 1957 - Wiley Online Library
… Berckmans & Holleman5 report that methanolysis of z : 3 : 5 : 6-TCNB gives 2 : 3 : 5 : 6tetrachloroanisole, the reaction mixture giving a faint reaction for chloride and a heavy reaction of …
Number of citations: 3 onlinelibrary.wiley.com
G Renner - Xenobiotica, 1980 - Taylor & Francis
The metabolism of PCNB in rats was studied. Metabolites isolated from rat excreta and identified were: N-acetyl-S-(pentachlorophenyl)cysteine, pentachlorothiophenol, …
Number of citations: 39 www.tandfonline.com
G Bianco, G Novario, R Zianni, TRI Cataldi - Analytical and bioanalytical …, 2009 - Springer
Headspace solid-phase microextraction (HS-SPME) coupled to gas chromatography with high-resolution mass spectrometry (GC–HRMS) was used to determine 2,4,6-trichloroanisole, …
Number of citations: 32 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.